[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Catalog No.
S12468762
CAS No.
769153-88-0
M.F
C26H23Cl2N3O5
M. Wt
528.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]...

CAS Number

769153-88-0

Product Name

[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Molecular Formula

C26H23Cl2N3O5

Molecular Weight

528.4 g/mol

InChI

InChI=1S/C26H23Cl2N3O5/c1-3-16-5-9-19(10-6-16)30-24(32)25(33)31-29-15-17-7-12-22(23(13-17)35-4-2)36-26(34)20-11-8-18(27)14-21(20)28/h5-15H,3-4H2,1-2H3,(H,30,32)(H,31,33)/b29-15+

InChI Key

KTVRSCHJMFTXQA-WKULSOCRSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC

The compound 2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic molecule characterized by multiple functional groups, including an ethoxy group, a hydrazinylidene moiety, and dichlorobenzoate. The structure indicates potential for diverse chemical reactivity and biological activity due to its unique arrangement of aromatic rings and substituents.

Due to its functional groups:

  • Nucleophilic Substitution: The dichlorobenzoate part can participate in nucleophilic substitution reactions, where nucleophiles can replace chlorine atoms.
  • Hydrazone Formation: The hydrazinylidene group can react with carbonyl compounds to form hydrazones, which may be useful in further synthetic applications.
  • Esterification: The carboxylic acid group in the dichlorobenzoate can react with alcohols to form esters.

While specific studies on this compound may be limited, compounds with similar structures often exhibit significant biological activities:

  • Antitumor Activity: Many hydrazone derivatives have shown promising antitumor effects in various cancer cell lines.
  • Antimicrobial Properties: The presence of aromatic rings and nitrogen-containing groups suggests potential antimicrobial activity.
  • Enzyme Inhibition: Compounds with similar frameworks have been studied as inhibitors of protein tyrosine phosphatases, which are crucial in cell signaling pathways.

Synthesis of this compound can involve several steps:

  • Formation of Hydrazone: Reacting 4-ethylaniline with an appropriate carbonyl compound (such as acetylacetone) to form the hydrazone intermediate.
  • Esterification: The hydrazone can then be reacted with 2,4-dichlorobenzoic acid to form the ester linkage.
  • Ethoxylation: Finally, the introduction of the ethoxy group can be achieved through alkylation using ethyl bromide in the presence of a base.

Potential applications for this compound include:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.
  • Chemical Intermediates: Useful in organic synthesis for producing other complex molecules.

Studies on similar compounds indicate that they may interact with various biological targets:

  • Protein Kinases: Many compounds with hydrazone structures have been shown to inhibit protein kinases, which play roles in cell proliferation and survival.
  • DNA Binding: Some derivatives may bind to DNA, affecting replication and transcription processes.
  • Enzyme Substrates: Interaction with enzymes involved in metabolic pathways could also be significant.

Similar Compounds

Comparison with Other Compounds

The uniqueness of 2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can be highlighted by comparing it with similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Ethylaniline DerivativesAmino group on aromatic ringAntimicrobialVariability in substituents
HydrazonesHydrazone linkageAntitumorStability and reactivity
DichlorobenzoatesHalogenated benzene ringHerbicidalEnhanced lipophilicity

Similar Compounds List

  • 4-Ethylaniline
  • 2,4-Dichlorobenzoic Acid
  • Hydrazone Derivatives

These compounds share structural similarities but differ in their specific substituents and biological activities, making 2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate a potentially unique candidate for further research and development in medicinal chemistry.

XLogP3

6.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

527.1014762 g/mol

Monoisotopic Mass

527.1014762 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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